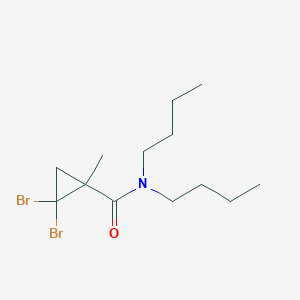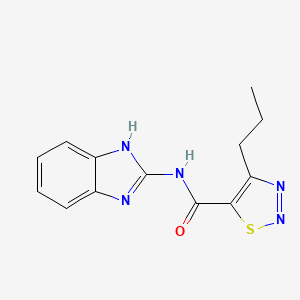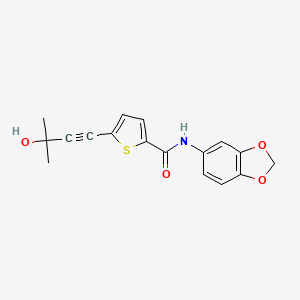
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide, also known as DMDNB, is a chemical compound that belongs to the family of N-methylcarbamates. It is a colorless to pale yellow liquid that is widely used in scientific research for its unique properties. DMDNB has gained popularity in recent years due to its potential applications in the field of neuroscience.
作用机制
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide acts by selectively blocking the activity of certain ion channels in neurons. It binds to the channel protein and prevents the movement of ions across the cell membrane. This results in a decrease in the excitability of the neuron and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide are largely dependent on the specific ion channels that it targets. In general, 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been shown to reduce the excitability of neurons and decrease synaptic transmission. This can lead to a variety of effects such as decreased muscle tone, sedation, and anticonvulsant activity.
实验室实验的优点和局限性
One of the major advantages of using 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to study the effects of ion channel dysfunction in a controlled manner. However, one limitation of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide is its potential toxicity. Careful handling and disposal of the compound are necessary to prevent harm to researchers and the environment.
未来方向
There are several future directions for the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in scientific research. One area of interest is the study of ion channel dysfunction in various neurological disorders. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide could be used to investigate the role of specific ion channels in the development and progression of these disorders. Another potential application is the development of new drugs that target specific ion channels. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide could serve as a starting point for the development of these drugs. Finally, the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in combination with other compounds could lead to the development of new therapeutic strategies for neurological disorders.
合成方法
The synthesis of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide involves the reaction of N,N-dibutyl-1-methylcyclopropanecarboxamide with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as distillation and chromatography.
科学研究应用
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been extensively used in scientific research for its ability to selectively block the activity of certain ion channels in neurons. This property has made it a valuable tool for studying the role of these channels in various physiological processes such as synaptic transmission and neuronal excitability. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has also been used to study the effects of ion channel dysfunction in various neurological disorders such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br2NO/c1-4-6-8-16(9-7-5-2)11(17)12(3)10-13(12,14)15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMJMIYFVZIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1(CC1(Br)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)
![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
